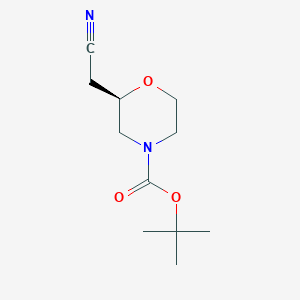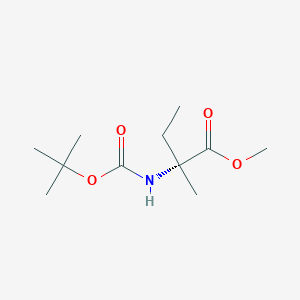![molecular formula C18H12BrN3 B12935085 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 350025-74-0](/img/structure/B12935085.png)
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the imidazo[4,5-b]pyridine core.
3-Phenylimidazo[4,5-b]pyridine: Similar structure but without the bromophenyl substitution.
Thienopyridine derivatives: Contain a sulfur atom in place of the nitrogen in the imidazo[4,5-b]pyridine ring.
Uniqueness
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
350025-74-0 |
|---|---|
Fórmula molecular |
C18H12BrN3 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-phenylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H12BrN3/c19-14-10-8-13(9-11-14)17-21-16-7-4-12-20-18(16)22(17)15-5-2-1-3-6-15/h1-12H |
Clave InChI |
HSEOEKIGMXAUDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



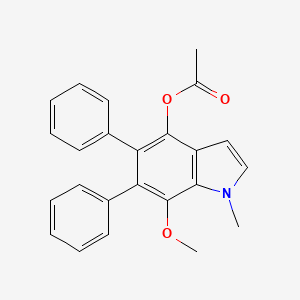
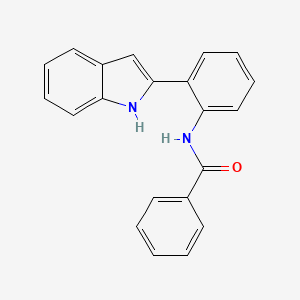
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
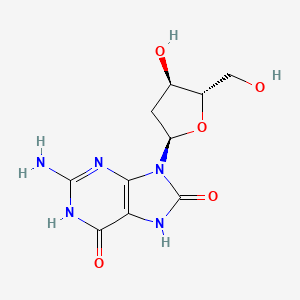

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
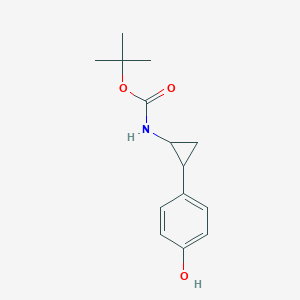
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)

